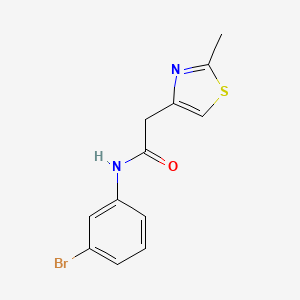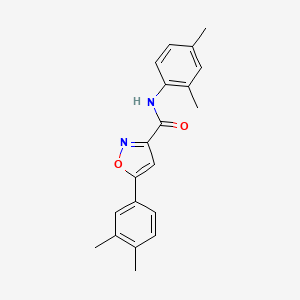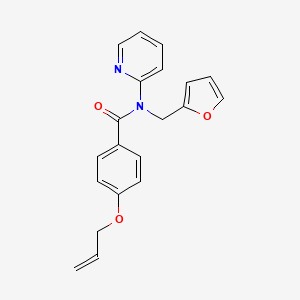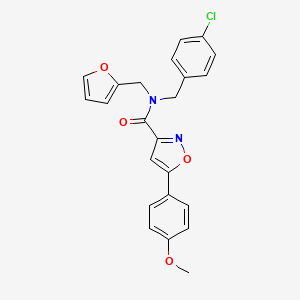
4-fluoro-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound It is characterized by the presence of a fluorine atom, a methylphenyl group, and a thiophenylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-fluorobenzoic acid with an amine derivative under appropriate conditions.
Introduction of the Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the Thiophenylmethyl Group: This can be done through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and organometallic reagents (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may have several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new synthetic methodologies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the thiophenylmethyl group, which may affect its chemical properties and applications.
N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Does not contain the fluorine atom, potentially altering its reactivity and biological activity.
4-FLUORO-N-(4-METHYLPHENYL)-N-METHYLBENZAMIDE: Missing the thiophenyl group, which could influence its overall behavior in chemical reactions and applications.
Uniqueness
The presence of both the fluorine atom and the thiophenylmethyl group in 4-FLUORO-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE makes it unique compared to similar compounds
Properties
Molecular Formula |
C19H16FNOS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-fluoro-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16FNOS/c1-14-4-10-17(11-5-14)21(13-18-3-2-12-23-18)19(22)15-6-8-16(20)9-7-15/h2-12H,13H2,1H3 |
InChI Key |
SSXREXXJPPHHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11365109.png)
![2-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11365120.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide](/img/structure/B11365126.png)
![2-(4-methoxyphenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11365127.png)


![2-[(3-Hydroxypropyl)amino]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B11365139.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11365150.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11365158.png)

![2-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11365167.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11365190.png)
